Dual α-Amino + Oxime Functionality vs. Mono-Functional Analogs
2-Amino-1-P-tolyl-ethanone oxime (CAS 82585-32-8) is distinguished from its two nearest structural neighbors by the simultaneous presence of an α-primary amine and an oxime group on the same ethanone scaffold. 1-p-Tolyl-ethanone oxime (CAS 54582-23-9) bears the oxime but zero hydrogen-bond donors from an amine, with only one H-bond donor site versus two for the target compound . 2-Amino-4′-methylacetophenone hydrochloride (CAS 5467-70-9) bears the amine as a hydrochloride salt but contains a ketone carbonyl in place of the oxime, with the carbonyl carbon in sp² hybridization (C=O) rather than the sp² C=N–OH of the oxime . The target compound thus occupies a unique chemical space at the intersection of these two functional classes, providing both nucleophilic amine reactivity and oxime-specific transformations (Beckmann rearrangement, oxime ether formation, metal coordination) in a single synthetic operation.
| Evidence Dimension | Functional group repertoire per molecule |
|---|---|
| Target Compound Data | 2 functional handles: 1 primary amine (HBD count = 2 including oxime OH) + 1 oxime (C=N–OH); molecular weight 164.20 g/mol; PSA = 58.61 Ų; LogP = 1.83 |
| Comparator Or Baseline | Comparator 1 (CAS 54582-23-9): 1 functional handle (oxime only); HBD count = 1; MW = 149.19 g/mol; LogP = 2.19 . Comparator 2 (CAS 5467-70-9): 1 functional handle (amine as HCl salt, ketone C=O); MW = 185.65 g/mol; LogP = not reported . |
| Quantified Difference | Target has 2 H-bond donors vs. 1 for Comparator 1. Target LogP is 0.36 units lower than Comparator 1, indicating enhanced hydrophilicity attributable to the α-amino group. Target MW is 15.0 Da higher than Comparator 1 (net addition of NH₂) and 21.5 Da lower than Comparator 2 (replacement of C=O/HCl with C=N–OH). |
| Conditions | Calculated physicochemical properties from standard cheminformatics databases (ChemSrc, Kuujia); H-bond donor/acceptor counts per standard Lipinski rule definitions. |
Why This Matters
A procurement decision based solely on the p-tolyl-ethanone scaffold ignores the functional group count and reactivity profile that enable one-pot, dual-site derivatization strategies unavailable to either mono-functional analog.
